3-Fluoro-N-methylaniline
Overview
Description
3-Fluoro-N-methylaniline is an organic compound with the molecular formula C7H8FN. It is a derivative of aniline, where a fluorine atom is substituted at the third position of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Scientific Research Applications
3-Fluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Safety and Hazards
3-Fluoro-N-methylaniline is classified as a flammable liquid (Category 3), and it is toxic if swallowed (Acute toxicity, Oral Category 3). It can cause serious eye damage (Category 1) and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective equipment, and seeking immediate medical attention if swallowed .
Mechanism of Action
Target of Action
3-Fluoro-N-methylaniline is an organic compound that belongs to the class of aminotoluenes . These are organic aromatic compounds containing a benzene ring that carries a single methyl group and one amino group . .
Biochemical Pathways
It is used in proteomics research , suggesting that it may interact with proteins and potentially influence related biochemical pathways.
Result of Action
It has been used in the synthesis of 2-amino-1,7,9-trimethylimidazo , suggesting that it may participate in chemical reactions as a precursor or intermediate.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its physical properties such as density and refractive index can vary with temperature . .
Biochemical Analysis
Biochemical Properties
3-Fluoro-N-methylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates. The interaction with cytochrome P450 enzymes leads to the formation of metabolites through processes such as N-demethylation and oxidative defluorination . Additionally, flavin-containing monooxygenases (FMO) also catalyze the oxidative defluorination of this compound . These interactions highlight the compound’s role in metabolic pathways and its potential impact on biochemical processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes involved in these pathways. For instance, its interaction with cytochrome P450 enzymes can lead to changes in the levels of reactive oxygen species (ROS), which in turn can affect cellular signaling and gene expression . Additionally, this compound can influence cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can bind to the active sites of cytochrome P450 enzymes, leading to enzyme inhibition or activation depending on the specific enzyme and context . This binding can result in the formation of enzyme-substrate complexes, which undergo further biochemical transformations. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s effects on cellular processes and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in enzyme activity and gene expression . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or subtle effects on cellular processes and overall physiology. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact on specific biochemical pathways becomes pronounced only above certain dosage levels. These dosage-dependent effects are critical for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes and flavin-containing monooxygenases . The compound undergoes N-demethylation and oxidative defluorination, leading to the formation of various metabolites. These metabolic reactions are essential for the compound’s biotransformation and elimination from the body. Additionally, the involvement of these enzymes in the metabolism of this compound highlights the compound’s potential interactions with other drugs and xenobiotics that share similar metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is also determined by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors collectively influence the compound’s bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can localize to specific organelles such as the endoplasmic reticulum, where cytochrome P450 enzymes are predominantly found . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments. These targeting signals and modifications are crucial for the compound’s activity and function within the cell . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-N-methylaniline can be synthesized through several methods:
Nitration and Reduction: The nitration of fluorobenzene followed by the reduction of the nitro group to an amine.
Direct Nucleophilic Substitution: The direct nucleophilic substitution of a halogenated precursor with a methylamine source.
Palladium-Catalyzed Amination: The use of palladium catalysts to facilitate the amination of fluorobenzene derivatives.
Industrial Production Methods
Industrial production often involves the use of high-temperature and high-pressure conditions to optimize yield and efficiency. The choice of method depends on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups onto the benzene ring.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylaniline: Similar structure but lacks the fluorine atom on the benzene ring.
4-Fluoro-N-methylaniline: Fluorine atom is positioned at the fourth position instead of the third
Uniqueness
3-Fluoro-N-methylaniline is unique due to the specific positioning of the fluorine atom and the methyl group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows it to participate in specific reactions that similar compounds may not undergo.
Properties
IUPAC Name |
3-fluoro-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYDHJXZZQCXOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374601 | |
Record name | 3-Fluoro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1978-37-6 | |
Record name | 3-Fluoro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do vibrational spectroscopy techniques help us understand the structure and bonding of 3-Fluoro-N-methylaniline in both its neutral and cationic states?
A2: Infrared-ultraviolet double-resonance, autoionization-detected infrared, and infrared-photodissociation spectroscopies were employed to probe the vibrational modes of this compound in its neutral (S0) and cationic (D0) states. [] These techniques provided valuable insights into the N-H and C-H stretching vibrations, revealing characteristic shifts in frequency and intensity upon ionization. For instance, the N-H stretch exhibited a red shift and increased intensity in the cationic state, while the aromatic and methyl C-H stretches showed blue shifts and significantly reduced intensities. [] These observations, supported by density functional theory (DFT) calculations, help us understand the changes in bond strength and electron delocalization occurring upon ionization.
Q2: How does the formation of van der Waals clusters with argon atoms influence the spectroscopic properties of this compound?
A3: Studying this compound-Arn (n=1,2) van der Waals clusters offers further insights into the molecule's intrinsic properties and its interactions with surrounding environments. [] Analyzing the spectroscopic shifts and binding energies of these clusters can provide information about the preferred binding sites of argon atoms on the this compound molecule. This, in turn, can shed light on the molecule's polarity, potential hydrogen bonding interactions, and conformational preferences in different electronic states.
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